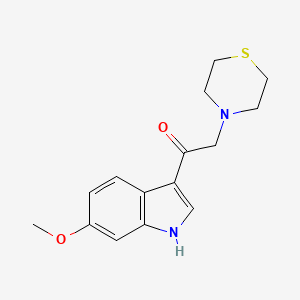
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone is a chemical compound with the molecular formula C15H18N2O2S. It is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a thiomorpholine ring attached to the ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and thiomorpholine.
Reaction Conditions: The reaction involves the formation of an ethanone linkage between the indole and thiomorpholine rings. This can be achieved through a series of reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with specific enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity.
Pathways Involved: The compound’s effects on cellular pathways can vary depending on its specific interactions. It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-1H-indol-3-yl)-2-propanamine and (6-methoxy-1H-indol-3-yl)methanamine share structural similarities with this compound.
Uniqueness: The presence of the thiomorpholine ring in this compound distinguishes it from other indole derivatives.
Eigenschaften
CAS-Nummer |
847858-73-5 |
|---|---|
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-19-11-2-3-12-13(9-16-14(12)8-11)15(18)10-17-4-6-20-7-5-17/h2-3,8-9,16H,4-7,10H2,1H3 |
InChI-Schlüssel |
NFPWGQOETJPFSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)CN3CCSCC3 |
Löslichkeit |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


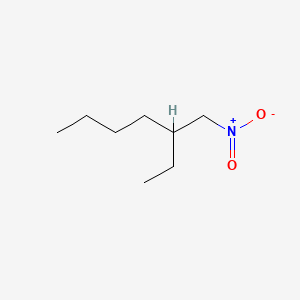
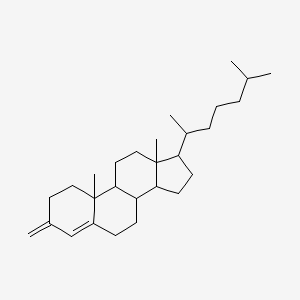
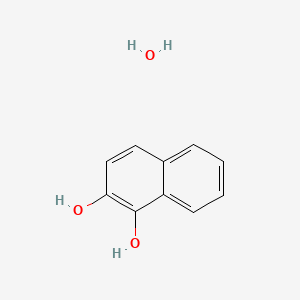
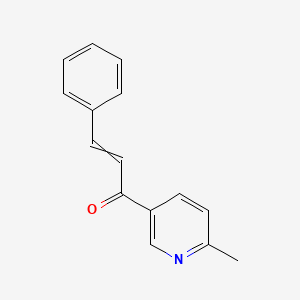
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
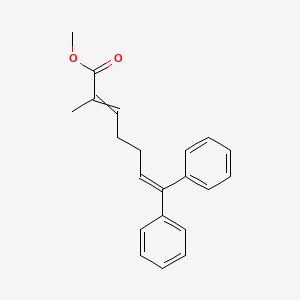
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
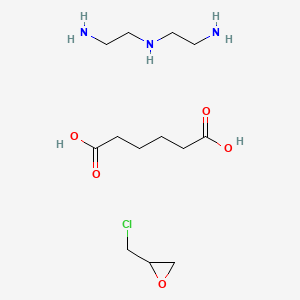
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
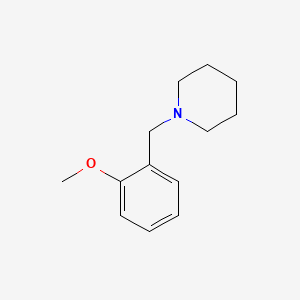
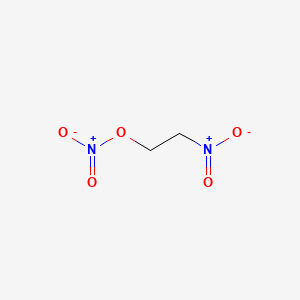
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
